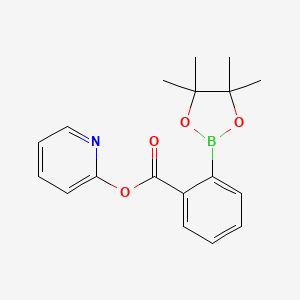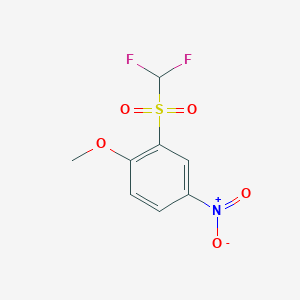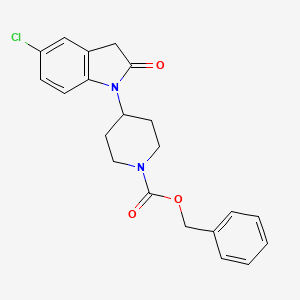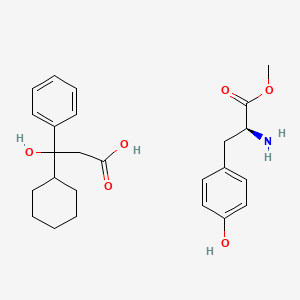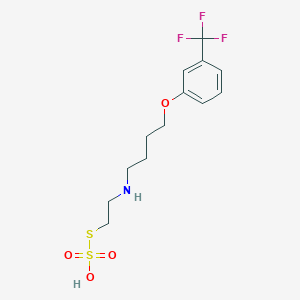![molecular formula C18H19F3N2 B13428754 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine](/img/structure/B13428754.png)
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine is a synthetic compound belonging to the piperazine class. This compound is known for its unique chemical structure, which includes a benzyl group and a trifluoromethylphenyl group attached to a piperazine ring. It has been studied for various applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Preparation Methods
The synthesis of 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine typically involves the alkylation of 1-[3-(trifluoromethyl)phenyl]piperazine with benzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential effects on biological systems, including its interactions with neurotransmitter receptors.
Medicine: Research has investigated its potential as a pharmaceutical agent, particularly in the development of drugs targeting the central nervous system.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine involves its interaction with various molecular targets, including neurotransmitter receptors such as serotonin receptors. It acts as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmitter release and uptake. The compound’s effects on serotonin receptors are particularly notable, as it can evoke the release of serotonin and inhibit its reuptake .
Comparison with Similar Compounds
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-benzylpiperazine (BZP): A central nervous system stimulant with similar structural features but different pharmacological effects.
1-(3-chlorophenyl)piperazine (mCPP): Another piperazine derivative with distinct chemical properties and biological activities.
3-trifluoromethylphenylpiperazine (TFMPP): A compound often used in combination with BZP, known for its effects on serotonin receptors
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and pharmacological profile.
Properties
Molecular Formula |
C18H19F3N2 |
|---|---|
Molecular Weight |
320.4 g/mol |
IUPAC Name |
1-benzyl-3-[2-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C18H19F3N2/c19-18(20,21)16-9-5-4-8-15(16)17-13-23(11-10-22-17)12-14-6-2-1-3-7-14/h1-9,17,22H,10-13H2 |
InChI Key |
AHXWQJPOVRDZLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(N1)C2=CC=CC=C2C(F)(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


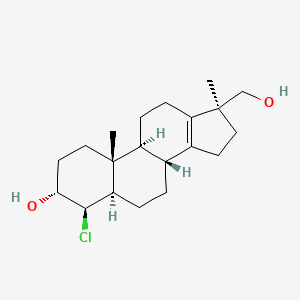




![(1-isobutyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanol](/img/structure/B13428704.png)
